N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide
Description
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide is a synthetic organic compound characterized by the presence of a brominated benzodioxin ring and a pyridinyl group
Properties
IUPAC Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c16-10-7-12-13(21-6-5-20-12)8-11(10)18-14(19)9-22-15-3-1-2-4-17-15/h1-4,7-8H,5-6,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGWUWQPKNFIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)COC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1,4-benzodioxin, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position.
Acylation: The brominated intermediate is then acylated with 2-pyridin-2-yloxyacetyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzodioxin derivatives.
Oxidation: Formation of oxidized benzodioxin derivatives.
Reduction: Formation of reduced benzodioxin derivatives.
Scientific Research Applications
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide involves its interaction with specific molecular targets. The brominated benzodioxin ring and the pyridinyl group can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-chloroacetamide
- N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-furancarboxamide
- (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone
Uniqueness
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide is unique due to the presence of both a brominated benzodioxin ring and a pyridinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
